molecular formula C14H9F6N3O B2964950 N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide CAS No. 1092345-09-9

N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B2964950
CAS No.: 1092345-09-9
M. Wt: 349.236
InChI Key: MGXRMKDRROJZEG-UHFFFAOYSA-N
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Description

N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound characterized by its pyridine rings and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the reaction of pyridine derivatives with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the trifluoromethylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is studied for its potential biological activity. It may serve as a probe to investigate enzyme inhibition or receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. Its unique structure may contribute to the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical stability and resistance to degradation make it suitable for applications requiring durability and performance.

Mechanism of Action

The mechanism by which N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl groups can enhance the compound's binding affinity to specific receptors or enzymes, leading to desired biological or chemical outcomes. The exact mechanism may vary based on the context of its application.

Comparison with Similar Compounds

  • N-[(pyridin-2-yl)methyl]benzamide

  • N-[(pyridin-2-yl)methyl]acetamide

  • N-[(pyridin-2-yl)methyl]cinnamide

Uniqueness: N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide stands out due to its trifluoromethyl groups, which impart unique chemical properties compared to similar compounds. These groups enhance its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3O/c15-13(16,17)8-5-10(23-11(6-8)14(18,19)20)12(24)22-7-9-3-1-2-4-21-9/h1-6H,7H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXRMKDRROJZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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